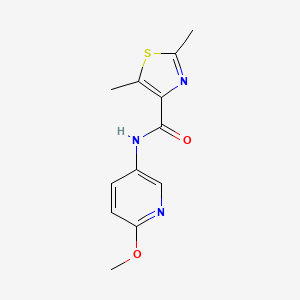![molecular formula C20H24N4O3S B11035182 2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide](/img/structure/B11035182.png)
2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. It features a complex structure with fused heterocyclic rings.
- The name suggests that it contains a pyrazolo[3,4-d]pyrimidine core substituted with an isopentylsulfanyl group and a phenylacetamide moiety.
- These types of compounds often exhibit interesting biological activities due to their diverse structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve heating the precursors in suitable solvents with acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or hydrogen peroxide may be used. Reduction can be achieved with hydrazine or metal hydrides.
Major Products: Depending on the reaction, products may include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) can reveal its pharmacological properties.
Medicine: It might serve as a lead compound for drug development, especially if it shows promising activity against specific diseases.
Industry: Its applications could extend to materials science, catalysis, or other industrial processes.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors. Further studies are needed to identify these targets.
Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of the pyrazolo[3,4-d]pyrimidine scaffold, isopentylsulfanyl group, and phenylacetamide moiety sets it apart.
Similar Compounds: Other pyrazolo[3,4-d]pyrimidine derivatives, such as those mentioned in the literature, may share structural features but differ in substituents or functional groups.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H24N4O3S/c1-12(2)8-9-28-20-23-17-15(19(27)24-20)10-13(18(26)22-17)11-16(25)21-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,25)(H2,22,23,24,26,27) |
InChI Key |
KDQDOZOFNRQHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11035111.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
![ethyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11035124.png)
![4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035149.png)
![Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11035153.png)

![Methyl 1,3,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11035160.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11035178.png)
![5,5-dimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11035179.png)
![2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-phenylacetamide](/img/structure/B11035187.png)
![4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide](/img/structure/B11035188.png)
